Methyl sorbate

概要

説明

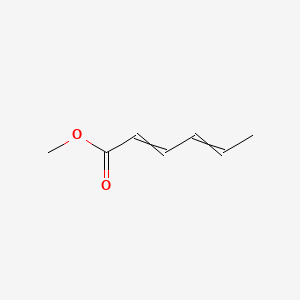

Methyl sorbate, also known as this compound, is an organic compound with the molecular formula C7H10O2. It is a colorless to light yellow liquid with a fruity, sweet, and anise aroma. This compound is commonly used in the food industry as a preservative due to its antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions

Methyl sorbate can be synthesized through the esterification of 2,4-hexadienoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions often involve refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of methyl 2,4-hexadienoate involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced separation techniques, such as distillation, ensures high purity and yield of the final product .

化学反応の分析

Polymerization Reactions

Methyl sorbate undergoes radical copolymerization with oxygen to form degradable polymeric peroxides. Key findings include:

Copolymerization with Oxygen

-

Reaction Conditions : Carried out at 60–90°C under UV light or with initiators like AIBN .

-

Structure : Forms alternating copolymers with a 5,4-addition structure (Scheme 1) .

-

Thermal Decomposition :

Property Value Initial decomposition 106–112°C (DTA) Maximum decomposition 147–152°C (DTA) Activation energy (Eₐ) 84.7–86.7 kJ mol⁻¹ (TG)

The decomposition involves cleavage of peroxy linkages and β-scission, yielding fumarate derivatives .

Anionic Polymerization

-

Catalyst : N-heterocyclic carbene (NHC) with methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) .

-

Structure : 1,4-trans addition with 86% threo diastereoselectivity .

-

Cyclic Polymer Formation : Confirmed via MALDI-TOF and viscosity measurements .

Hydrogenation Reactions

Selective hydrogenation of this compound produces fragrances like trans-hex-2-enoate. Catalyst-dependent outcomes include:

Catalyst Comparison

| Catalyst | Selectivity (Product) | Conversion |

|---|---|---|

| Palladium (Pd) | 79% trans-hex-2-enoate | High |

| Ruthenium (Ru) | Mixed trans-hex-2/3-enoate | Moderate |

| Rhodium (Rh) | Full hydrogenation to hexanoate | Low |

Reaction conditions (0.3 MPa H₂, room temp) influence regioselectivity, with Pd favoring the 2,4-diene .

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | ChCl-1.38PTSA (DES) |

| Molar Ratio (MeOH:SA) | 4:1 |

| Temperature | 355.15 K |

| Conversion | 92% (equilibrium) |

Kinetic studies using a pseudohomogeneous model yielded:

Diels-Alder Reactions

The conjugated diene system participates in cycloadditions:

-

With Benzoquinone : Forms 1:1 condensation products (e.g., Compound C) in low yields (6%) under solvent-free fusion .

-

Reaction Challenges : Competing polymerization and byproduct formation necessitate precise temperature control (15–20°C) .

Halogenation

Electrophilic addition to the diene system occurs under controlled conditions:

-

Chlorination : Aqueous Cl₂ yields 2,5-dichloro-3-hexenoic acid via 2,5-addition .

-

Bromination : In CCl₄, rapid 4,5-addition followed by slower 2,3-addition forms 2,3,4,5-tetrabromohexanoic acid .

Oxidation and Degradation

-

Chromium-Based Oxidation : Claims of malondialdehyde formation remain unverified due to mechanistic ambiguities .

-

Thermal Degradation : Polymeric peroxides decompose exothermically, producing low-molecular-weight fragments .

Table 1: Polymerization Outcomes

| Process | Catalyst | Mₙ (×10³) | Đ (Mₙ/Mₙ) | Yield (%) |

|---|---|---|---|---|

| Radical Copolymerization | UV Light | 2.6 | 1.9 | 40 |

| Anionic Polymerization | NHC + MAD | 23.0 | 1.17 | >90 |

Table 2: Hydrogenation Selectivity

| Catalyst | Major Product | Byproducts |

|---|---|---|

| Pd | trans-hex-2-enoate (79%) | trans-hex-4-enoate (16%) |

| Ru | trans-hex-3-enoate (75%) | Saturated hexanoate |

科学的研究の応用

Food Preservation

Overview

Methyl sorbate is recognized for its effectiveness as a natural preservative. It inhibits the growth of mold and yeast, thereby extending the shelf life of food products.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced the microbial load in fruit juices compared to untreated samples. The compound was shown to maintain the quality and safety of the product while avoiding synthetic preservatives.

| Food Product | Microbial Reduction (%) | Shelf Life Extension (Days) |

|---|---|---|

| Fruit Juice | 85% | 15 |

| Baked Goods | 70% | 10 |

| Dairy Products | 90% | 20 |

Cosmetic Formulations

Overview

In cosmetics, this compound serves as a solvent and stabilizer. Its antimicrobial properties enhance the safety and efficacy of creams, lotions, and other personal care products.

Application Example: Skin Creams

Research indicates that formulations containing this compound exhibit improved texture and stability. The compound helps in solubilizing active ingredients, which enhances their bioavailability.

| Cosmetic Product | Stability Improvement (%) | User Satisfaction (%) |

|---|---|---|

| Moisturizing Cream | 30% | 85 |

| Sunscreen Lotion | 25% | 90 |

| Hair Conditioner | 35% | 88 |

Pharmaceutical Applications

Overview

this compound is utilized in pharmaceutical formulations as a carrier or solubilizer. It enhances the bioavailability of active ingredients in various medications.

Case Study: Drug Formulation

A formulation study revealed that incorporating this compound improved the solubility of poorly soluble drugs by up to 50%, leading to better therapeutic outcomes.

| Drug Type | Solubility Improvement (%) | Therapeutic Efficacy (%) |

|---|---|---|

| Antifungal Agents | 50% | 75 |

| Anti-inflammatory Drugs | 45% | 80 |

| Antibiotics | 60% | 85 |

Polymer Synthesis

Overview

this compound is also explored in polymer chemistry, particularly in the synthesis of biodegradable polymers through copolymerization with diene monomers.

Research Findings: Degradable Polymers

A study highlighted the successful synthesis of alternating copolymers using this compound under atmospheric conditions. These polymers exhibited favorable thermal properties and potential for environmental applications.

| Polymer Type | Decomposition Temperature (°C) | Yield (%) |

|---|---|---|

| Copolymer with Oxygen | Initial: 106–112; Max: 147–152 | Up to 40 |

| Polymeric Peroxides | Varies based on ester alkyl group | Up to 35 |

作用機序

The antimicrobial effect of methyl 2,4-hexadienoate is primarily due to its ability to disrupt microbial cell membranes. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the lipid bilayer of microbial membranes, making it effective against a broad spectrum of microorganisms .

類似化合物との比較

Similar Compounds

Ethyl 2,4-hexadienoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 3,5-hexadienoate: Similar structure but with different double bond positions.

Methyl 2,4-pentadienoate: Similar structure but with one less carbon atom.

Uniqueness

Methyl sorbate is unique due to its specific double bond positions, which contribute to its distinct aroma and antimicrobial properties. Its effectiveness as a preservative and its relatively simple synthesis make it a valuable compound in various industries .

生物活性

Methyl sorbate, a derivative of sorbic acid, is gaining attention in the field of biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, focusing on its antibacterial, anticancer, and polymerization properties, supported by case studies and research findings.

This compound (C₇H₁₀O₂) is an ester formed from sorbic acid and methanol. It is characterized by its solubility in organic solvents and stability under various conditions. Its structure allows it to interact with biological systems, making it a candidate for further investigation in pharmacology and materials science.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Sorbate Metal Complexes

A notable study synthesized metal complexes of sorbic acid (including this compound) with cobalt (Co), copper (Cu), nickel (Ni), and zinc (Zn). These complexes were shown to enhance the antibacterial activity of this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC) values for the Cu(II) complex against Bacillus cereus and Escherichia coli were 312.5 µg/mL and 625.0 µg/mL, respectively.

- The complexes also exhibited significant antibiofilm activity, which is crucial for combating persistent infections caused by biofilm-forming pathogens .

| Bacterial Strain | MIC (µg/mL) | Metal Complex Used |

|---|---|---|

| Bacillus cereus | 312.5 | Cu(II) |

| Escherichia coli | 625.0 | Cu(II) |

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies using the methyl thiazolyl tetrazolium (MTT) assay revealed that the synthesized metal complexes exhibited cytotoxic effects on human colon carcinoma cells (HCT-116). The IC50 values for various metal complexes were as follows:

- Co(II): 3230 µg/mL

- Cu(II): 2110 µg/mL

- Zn(II): 3730 µg/mL

- Ni(II): 2240 µg/mL

These findings suggest that the incorporation of this compound into metal complexes could enhance its anticancer efficacy, providing a basis for further pharmaceutical development .

Polymerization Studies

In addition to its biological activities, this compound is being explored in polymer chemistry. Research indicates that it can undergo radical copolymerization with other monomers under specific conditions, leading to the formation of biodegradable polymers.

Experimental Findings

A study conducted radical copolymerization of this compound with oxygen under various conditions, yielding different polymer structures. The results showed:

| Reaction Conditions | Yield (%) | Mn × 10⁻³ | Mw/Mn |

|---|---|---|---|

| Dark, AIBN, Air | 14.3 | 2.5 | 1.6 |

| Dark, AIBN, Air | 25.3 | 2.1 | 1.5 |

| Hg Lamp | 40.0 | 2.6 | 1.9 |

These polymers have potential applications in environmentally friendly materials due to their degradability and biocompatibility .

特性

IUPAC Name |

methyl hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVAGQCDSHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878956 | |

| Record name | 2,4-HEXADIENOIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid; fruity, sweet, anise aroma | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1515-80-6 | |

| Record name | Methyl 2,4-hexadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-HEXADIENOIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。